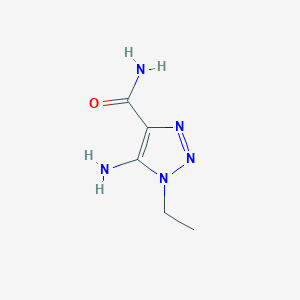

5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide

Übersicht

Beschreibung

5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl isocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chagas Disease Treatment

Chagas disease, caused by the parasite Trypanosoma cruzi, poses a significant health challenge in Latin America. Current treatments have limitations, necessitating the development of new therapeutic options. Research has identified 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide as a promising lead compound for drug development against this disease.

Key Findings :

- High Content Screening : A study utilized high content screening against infected VERO cells to identify this compound as part of a novel hit series aimed at Chagas disease treatment .

- Optimization : Subsequent optimization efforts improved the compound's potency and solubility, leading to significant enhancements in oral exposure and metabolic stability . One optimized derivative demonstrated substantial suppression of parasite burden in mouse models .

Antibacterial Applications

The compound also exhibits potential in combating antibiotic resistance by targeting bacterial DNA damage responses. The advancement of small molecule inhibitors that modulate the SOS response in bacteria is crucial for addressing this growing threat.

Case Study :

- A high throughput screen identified derivatives of this compound that inhibit the auto-proteolysis of LexA, a key regulator of the SOS response in Escherichia coli. This inhibition can sensitize bacteria to antibiotics and slow resistance development .

Comparative Analysis with Related Compounds

Several compounds share structural features with this compound. The following table summarizes notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-1-(carbamoylmethyl)-1H-triazole | Contains a carbamoylmethyl group | Targets bacterial SOS response |

| Ethyl 5-amino-1-(4-morpholinomethyl)-triazole | Morpholine substituent enhances solubility | Improved potency against specific pathogens |

| 5-Amino-1-benzyltriazole | Benzyl group instead of ethyl | Different pharmacokinetic properties |

These variations illustrate how modifications in side chains or functional groups can significantly influence biological activities and therapeutic potentials.

Wirkmechanismus

The mechanism of action of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial SOS response by targeting the LexA and RecA proteins, which are crucial for DNA repair and mutagenesis. This inhibition sensitizes bacteria to antibiotics and slows the development of resistance .

Vergleich Mit ähnlichen Verbindungen

- 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide

- 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate

Comparison: Compared to its analogs, 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide exhibits unique properties such as higher solubility in water and enhanced biological activity. Its ability to inhibit the bacterial SOS response makes it particularly valuable in the development of new antimicrobial agents .

Biologische Aktivität

5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide (5-A-1E-ATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, particularly in relation to Chagas disease and antimicrobial properties.

Chemical Structure and Properties

This compound belongs to the triazole family characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 156.16 g/mol. The presence of amino and carboxamide functional groups enhances its chemical reactivity and biological activity.

Biological Activity Overview

The compound exhibits notable biological activities, particularly:

- Antiparasitic Activity : Research indicates that 5-A-1E-ATC shows potential as a treatment for Chagas disease, caused by the parasite Trypanosoma cruzi. A high-content screening identified it as a promising candidate against this parasite in infected cells .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects, which could lead to the development of new antibiotics .

The biological activity of 5-A-1E-ATC can be attributed to its interaction with specific biological targets:

- Inhibition of Key Enzymes : Similar to other triazoles, it may inhibit enzymes involved in critical biochemical pathways. For instance, triazoles are known to interfere with ergosterol synthesis in fungi, which is vital for maintaining cell membrane integrity .

Chagas Disease

The optimization of the 5-amino-1,2,3-triazole-4-carboxamide series has led to compounds with improved potency and solubility. In one study, a compound derived from this series demonstrated significant suppression of parasite burden in a mouse model of Chagas disease .

| Compound | pEC50 | Selectivity | Notes |

|---|---|---|---|

| Compound 3 | >6 | >100-fold over VERO and HepG2 cells | Most potent representative |

| Optimized Derivative | Not specified | Not specified | Significant suppression in mouse model |

This highlights the potential for derivatives of 5-A-1E-ATC to serve as effective treatments against Trypanosoma cruzi.

Antimicrobial Activity

In addition to antiparasitic effects, 5-A-1E-ATC has been explored for its antimicrobial properties. It is hypothesized that modifications to its structure can enhance its efficacy against various pathogens.

Comparison with Related Compounds

To understand the unique properties of 5-A-1E-ATC, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-1-(carbamoylmethyl)-1H-triazole | Contains a carbamoylmethyl group | Targets bacterial SOS response |

| Ethyl 5-amino-1-(4-morpholinomethyl)-triazole | Morpholine substituent enhances solubility | Improved potency against specific pathogens |

| 5-Amino-1-benzyltriazole | Benzyl group instead of ethyl | Different pharmacokinetic properties |

These comparisons illustrate how variations in side chains or functional groups can significantly influence biological activities and therapeutic potentials.

Eigenschaften

IUPAC Name |

5-amino-1-ethyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-2-10-4(6)3(5(7)11)8-9-10/h2,6H2,1H3,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJQDCRXBLWRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545007 | |

| Record name | 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99420-47-0 | |

| Record name | 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.